3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
Description
3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride is a chiral α-amino acid derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the β-carbon of a propanoic acid backbone. The (2S) configuration at the morpholine ring defines its stereochemistry, which is critical for its physicochemical and biological properties. This compound is utilized in pharmaceutical research, particularly in drug discovery targeting neurological and metabolic pathways, due to the morpholine moiety’s ability to enhance solubility and modulate receptor interactions .
Properties
IUPAC Name |
3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGOJOQWDLARH-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787250-02-5 | |
| Record name | 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride typically involves the reaction of morpholine with a suitable propanoic acid derivative. One common method is the reaction of morpholine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1793064-24-0
- Molecular Formula: C₇H₁₄ClNO₃
- Storage : 2–8°C (indicative of hygroscopic or thermal sensitivity)
- Applications : Used in academic and industrial research for synthesizing bioactive molecules .
Enantiomeric and Diastereomeric Variants
(a) 3-[(2R)-Morpholin-2-yl]propanoic Acid Hydrochloride
- Structural Difference : The (2R)-enantiomer differs in the configuration of the morpholine ring.
- Impact : Stereochemistry influences binding affinity to chiral targets (e.g., enzymes, receptors). For example, LY341495 (a mGluR antagonist) demonstrates the importance of stereochemistry in receptor selectivity .
- CAS Number : 1793064-24-0 (same as the (2S)-form but with opposite configuration; specific CAS may vary by vendor) .
(b) 2-Methyl-2-(morpholin-4-yl)propanoic Acid Hydrochloride
- Structural Difference: A branched propanoic acid with a methyl group at C2 and a morpholine ring at C2.
- CAS Number : 375397-37-8 .
Propanoic Acid Derivatives with Aromatic/Heterocyclic Substituents
Pharmacologically Active Analogs
- LY341495: (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid Role: Potent mGluR2/3 antagonist; used in neuroscience research to study glutamate signaling . Comparison: Unlike the morpholinyl derivative, LY341495’s cyclopropane and xanthine groups confer rigidity and π-π stacking capability, critical for receptor binding.
- Lifitegrast: Contains a propanoic acid backbone with a benzofuran-carbonyl group.
(b) Solubility and Stability
- Morpholine vs. Pyridine: Pyridyl derivatives (e.g., 4’-fluorophenylpyridin-2’-yl propanoic acid HCl) exhibit higher basicity, altering pH-dependent solubility compared to morpholine’s neutral nitrogen .
- Hydrochloride Salts: Most analogs (e.g., 3-(2-naphthyl)-L-alanine HCl) are hygroscopic, requiring cold storage (2–8°C), whereas non-ionic derivatives may have better thermal stability .
Biological Activity
3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₁₄ClNO₃
- Molecular Weight : 195.64 g/mol
- IUPAC Name : (S)-3-(morpholin-2-yl)propanoic acid hydrochloride
The presence of the morpholine ring contributes to its unique properties, making it a valuable building block in organic synthesis and a potential therapeutic agent.
The biological activity of 3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It can act as an enzyme inhibitor or receptor modulator, influencing various physiological processes. The exact mechanisms can vary depending on the target:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways.
- Receptor Interaction : It can interact with receptors, modifying their function and leading to changes in cellular signaling pathways.
Neuroprotective Effects
Research indicates that 3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride exhibits neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of various cancer cell lines. For instance, one study reported an IC50 value indicating significant anti-proliferative activity against HepG2 liver cancer cells.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 3-Morpholinopropanoic Acid | 13.004 | HepG2 (Liver Cancer) |
Antimicrobial Activity
3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride has also shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness in inhibiting bacterial growth.
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies and Research Findings
- Neuroprotection Study : A study investigated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, suggesting its potential application in treating conditions like Alzheimer's disease.
- Anticancer Evaluation : In a series of experiments, 3-[(2S)-morpholin-2-yl]propanoic acid; hydrochloride was tested against multiple cancer cell lines, demonstrating varying degrees of inhibition. The structure–activity relationship (SAR) studies highlighted the importance of the morpholine moiety in enhancing anticancer efficacy.
- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacteria and fungi, revealing promising results that warrant further investigation into its potential as an antimicrobial agent.
Q & A
What synthetic routes are most effective for preparing 3-[(2S)-morpholin-2-yl]propanoic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a propanoic acid derivative with a morpholine precursor. For example, related compounds (e.g., 2-methyl-2-morpholin-4-ylpropanoic acid hydrochloride) are synthesized by reacting morpholine with halogenated or activated propanoic acid derivatives in solvents like dichloromethane or THF under reflux . Key optimizations include:
- Temperature Control : Maintaining 40–60°C to prevent side reactions.
- Protecting Groups : Using Boc or Fmoc groups to preserve stereochemistry (critical for the (2S)-configuration) during coupling .
- Acidification : Post-synthesis treatment with HCl gas or aqueous HCl to form the hydrochloride salt, enhancing solubility .
Yield improvements (>80%) are achieved via stoichiometric balancing (morpholine:acid = 1.2:1) and catalytic bases (e.g., triethylamine) .
Which spectroscopic and chromatographic techniques are optimal for characterizing purity and structural confirmation?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹ for carboxylic acid, N–H bend for morpholine at ~1550 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For example, the (2S)-configuration shows distinct splitting patterns (e.g., α-proton doublet at δ 3.5–4.0 ppm) .
- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .
How do stereochemical and structural variations (e.g., morpholin-2-yl vs. morpholin-4-yl) impact reactivity and biological activity?
Methodological Answer:
- Stereochemistry : The (2S)-configuration influences hydrogen bonding and enzyme interactions. For example, morpholin-2-yl derivatives exhibit higher binding affinity to GABA receptors compared to morpholin-4-yl analogs due to spatial alignment .
- Substituent Position : Morpholin-2-yl groups enhance metabolic stability compared to morpholin-4-yl (e.g., reduced CYP450 oxidation) .
- Experimental Validation : Use competitive inhibition assays (e.g., radioligand binding) and molecular docking simulations to quantify structure-activity relationships (SAR) .
What computational strategies predict electronic properties and biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Basis sets like def2-TZVP (for H–Rn) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with glutamate receptors) using force fields (AMBER/CHARMM) to assess stability of salt bridges and π-π stacking .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 1.2) and bioavailability (%ABS >70) based on topological polar surface area (~80 Ų) .
How can researchers resolve discrepancies in reported solubility or stability data?
Methodological Answer:
- Solubility Profiling : Test in buffers (pH 1–10) and co-solvents (e.g., DMSO:PBS mixtures). For example, solubility in water is pH-dependent (higher at pH <3 due to protonation) .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., morpholine ring-opening) are identified via LC-MS/MS .
- Thermal Analysis : DSC/TGA detects hydrate formation (endothermic peaks at 100–120°C) and decomposition pathways .
What strategies enable enantioselective synthesis of the (2S)-configured compound?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-BINOL-derived catalysts for asymmetric Michael addition during propanoic acid functionalization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures, achieving >99% ee .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers post-synthesis .
How can biological assays be designed to evaluate this compound’s activity and toxicity?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Radiolabeled ligand displacement (e.g., [³H]GABA for receptor affinity ).
- Cytotoxicity : MTT/WST-1 assays on HEK293 or HepG2 cells (IC50 determination) .
- In Vivo Models : Rodent studies assess pharmacokinetics (Cmax, AUC) and neurobehavioral effects (e.g., Morris water maze for cognitive impact) .
- Toxicogenomics : RNA-seq identifies differentially expressed genes (e.g., CYP3A4 induction) in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
